molecular formula C6H10Cl2O B601574 5-Chlorohexanoyl chloride CAS No. 99585-01-0

5-Chlorohexanoyl chloride

Cat. No. B601574
CAS RN: 99585-01-0
M. Wt: 169.05
InChI Key:
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Description

5-Chlorohexanoyl chloride is a chemical compound with the CAS Number: 99585-01-0 . It has a molecular weight of 169.05 and its IUPAC name is 5-chlorohexanoyl chloride .


Molecular Structure Analysis

The InChI code for 5-Chlorohexanoyl chloride is 1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

Scientific Research Applications

  • Use as an Alkylating Agent in Pharmaceutical Synthesis : 5-Chlorovaleroyl chloride (5-CVC), closely related to 5-Chlorohexanoyl chloride, is used as an alkylating agent in the synthesis of pharmaceutical intermediates and active ingredients. Monitoring impurities in 5-CVC is crucial due to its direct impact on the quality of the final product. A GC-FID method was developed for analyzing low-level impurities in 5-CVC, including 5-Chlorohexanoyl chloride (Tang, Kim, Miller, & Lloyd, 2010).

  • C-H Bond Activation by Metal Oxo Species : Chromyl chloride reacts with cyclohexane to form various compounds, illustrating the potential of 5-Chlorohexanoyl chloride in chemical reactions involving C-H bond activation (Cook & Mayer, 1994).

  • Production of Acid Chloride Derivatives from Biomass-Derived Compounds : Acid chloride derivatives, including 5-Chlorohexanoyl chloride, can be produced from precursor aldehydes like 5-(chloromethyl) furfural (CMF), suggesting its role in the conversion of biomass into useful chemical intermediates (Dutta, Wu, & Mascal, 2015).

  • Synthesis and Characterization of New Polymers : New series of thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using different aliphatic and aromatic diacid chlorides, including 5-Chlorohexanoyl chloride. These polymers have potential applications in corrosion inhibition (Aly & Hussein, 2014).

  • Catalytic Generation of Chlorine Radicals in Chemical Reactions : A study on C(sp3)-H cross-coupling platform demonstrated the catalytic generation of chlorine radicals by nickel and photoredox catalysis, where aryl chlorides like 5-Chlorohexanoyl chloride can be used as both cross-coupling partners and chlorine radical sources (Shields & Doyle, 2016).

  • Investigation in Electrolysis Processes : The formation of chlorate and perchlorate during electrolysis using Pt/Ti electrodes was investigated, where compounds like 5-Chlorohexanoyl chloride can play a role in understanding the effects of pH and reactive oxygen species in such processes (Jung, Baek, Oh, & Kang, 2010).

  • Photodegradation Studies : Research on the photodegradation of pentachlorophenol revealed pathways that could be relevant for the study of chlorinated compounds like 5-Chlorohexanoyl chloride (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).

Safety And Hazards

5-Chlorohexanoyl chloride is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8 . The hazard statements include H290, H335, H314, and H227, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMSOSIRNGNUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311995
Record name 5-Chlorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorohexanoyl chloride

CAS RN

99585-01-0
Record name 5-Chlorohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorohexanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1
Citations
L Tang, A Kim, SA Miller, DK Lloyd - Journal of pharmaceutical and …, 2010 - Elsevier
… final method uses methanol for derivatization and separates methyl esters of 5-CVC and the key impurities, 4-pentenoyl chloride, 4-chlorovaleroyl chloride, 5-chlorohexanoyl chloride, …
Number of citations: 8 www.sciencedirect.com

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